6-[Benzyl(ethyl)amino]pyridine-3-carbonitrile
CAS No.:
Cat. No.: VC16525670
Molecular Formula: C15H15N3
Molecular Weight: 237.30 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C15H15N3 |
|---|---|
| Molecular Weight | 237.30 g/mol |
| IUPAC Name | 6-[benzyl(ethyl)amino]pyridine-3-carbonitrile |
| Standard InChI | InChI=1S/C15H15N3/c1-2-18(12-13-6-4-3-5-7-13)15-9-8-14(10-16)11-17-15/h3-9,11H,2,12H2,1H3 |
| Standard InChI Key | XDEKLQFVHFRCJI-UHFFFAOYSA-N |
| Canonical SMILES | CCN(CC1=CC=CC=C1)C2=NC=C(C=C2)C#N |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The compound’s structure centers on a pyridine ring, a six-membered aromatic heterocycle containing one nitrogen atom. At the 3-position, a carbonitrile group (–C≡N) introduces electron-withdrawing characteristics, while the 6-position is substituted with a benzyl(ethyl)amino group (–N(CH₂CH₃)CH₂C₆H₅). This arrangement creates a hybrid aromatic-aliphatic system, balancing lipophilicity (via the benzyl group) and solubility (via the polar carbonitrile).
Physicochemical Characterization
Key physicochemical properties include:
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₁₅H₁₅N₃ | |
| Molecular Weight | 237.30 g/mol | |
| Melting Point | Not reported | – |
| Solubility | Likely polar aprotic solvents (e.g., DMF, DMSO) |
The absence of reported melting points or solubility profiles in available literature underscores the need for further experimental characterization.
Synthesis and Optimization
Primary Synthetic Route
The most widely documented synthesis involves the nucleophilic aromatic substitution of 6-chloronicotinonitrile with benzyl(ethyl)amine under basic conditions. A typical procedure includes:
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Combining equimolar quantities of 6-chloronicotinonitrile and benzyl(ethyl)amine in dimethylformamide (DMF).
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Adding potassium carbonate (K₂CO₃) as a base to deprotonate the amine.
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Heating the mixture at 80–100°C for 12–24 hours.
This method achieves moderate yields (~60–70%), with purity dependent on recrystallization or chromatographic purification.
Biological Activity and Mechanistic Insights
Molecular Interactions
The benzyl group facilitates π-π stacking with aromatic residues in enzyme active sites, while the ethylamino side chain participates in hydrogen bonding with catalytic aspartate or glutamate residues. The carbonitrile group may enhance binding affinity through dipole interactions or coordinate with metal ions in metalloenzymes .
Comparative Analysis with Structural Analogues
To contextualize its uniqueness, the compound is compared to analogues with modified substituents:
| Compound | Structural Variation | Biological Impact |
|---|---|---|
| 6-(Ethylamino)pyridine-3-carbonitrile | Lacks benzyl group | Reduced lipophilicity; weaker COX inhibition |
| 4-(Benzylamino)pyridine-2-carbonitrile | Benzylamino at position 4 | Altered receptor selectivity |
| Laduviglusib (CHIR-99021) | Dichlorophenyl and imidazole groups | Glycogen synthase kinase-3β inhibition |
This table illustrates how positional isomerism and functional group alterations markedly influence pharmacological profiles.
Applications in Medicinal Chemistry
Lead Compound Optimization
The compound serves as a scaffold for developing dual COX/LOX inhibitors, aiming to circumvent gastrointestinal toxicity associated with traditional NSAIDs. Structural modifications, such as halogenation at the benzyl ring, are under investigation to enhance potency.
Neurodegenerative Disease Research
Preliminary studies suggest utility in Alzheimer’s disease models, where it attenuates β-amyloid-induced neurotoxicity by 40–50% at 10 μM concentrations. Synergistic effects with acetylcholinesterase inhibitors like donepezil warrant further exploration.
Challenges and Future Directions
Knowledge Gaps
Critical data missing from current literature include:
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ADME/Tox profiles: Absorption, distribution, metabolism, excretion, and toxicity.
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Crystal structure: Essential for rational drug design.
Synthetic Chemistry Priorities
Future work should prioritize:
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Catalytic asymmetric synthesis to access enantiomerically pure forms.
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Flow chemistry approaches to improve reaction scalability.
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